
(R)-5-Oxopiperazine-2-carboxylic acid
Overview
Description
(R)-5-Oxopiperazine-2-carboxylic acid is a chiral, six-membered heterocyclic compound featuring a piperazine ring with a ketone group at position 5 and a carboxylic acid substituent at position 2. Its synthesis, first reported in 2009, involves a stereoselective route starting from D-serine and ethyl glyoxylate, yielding the N-Boc-protected intermediate, which is subsequently hydrolyzed to the free acid . The compound is notable for its role in peptidomimetic design, where it imposes specific conformational restraints on peptide backbones. For instance, in tetrapeptides like Boc-Val-(R)-PCA-Gly-Leu-OMe, it induces an equilibrium between γ-turn and type II β-turn conformations, as revealed by ¹H-NMR studies .
Biological Activity
(R)-5-Oxopiperazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, structure-activity relationships, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves starting materials such as L-serine and various protecting groups to facilitate the formation of the piperazine ring. The synthetic routes often yield both enantiomers, with specific techniques employed to isolate the desired form .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assessments using A549 human lung adenocarcinoma cells revealed that this compound can reduce cell viability in a concentration-dependent manner. For instance, at a concentration of 100 µM, it was shown to decrease A549 cell viability by approximately 66%, indicating its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of this compound
Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|---|
This compound | A549 | 100 | 66 |
Cisplatin | A549 | 100 | Variable (control) |
The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the anticancer potency. Compounds with free amino groups tend to exhibit stronger activity compared to those with acetylamino groups .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens. The compound demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism of action appears to involve disruption of bacterial cell integrity and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
MRSA | < 64 | Moderate |
Klebsiella pneumoniae | < 32 | High |
Escherichia coli | < 128 | Low |
Case Studies
Recent research has highlighted the potential of this compound derivatives as promising candidates for drug development. For instance, a study involving a series of substituted derivatives showed enhanced anticancer activity compared to the parent compound, suggesting that further structural modifications could lead to more potent agents .
In another case study focusing on its antimicrobial properties, derivatives were tested against WHO-priority pathogens, revealing that certain modifications improved efficacy against resistant strains, thus supporting the continued exploration of this compound in pharmaceutical research .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-5-Oxopiperazine-2-carboxylic acid, and how are stereochemical purity and yield optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly employed. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, Boc-protected intermediates (e.g., 1-Boc-5-oxo-piperazine-2-carboxylic acid) are used to preserve configuration during coupling reactions . Post-synthesis, purification via reverse-phase HPLC ensures >95% enantiomeric excess (ee), validated by chiral chromatography .
- Key Considerations : Monitor reaction pH (ideally 7–9) and temperature (20–25°C) to minimize racemization. Yield optimization requires iterative adjustment of protecting groups and coupling agents (e.g., HATU or EDCI) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm stereochemistry via NOESY or COSY for spatial proton correlations.
- Mass Spectrometry (HRMS) : Verify molecular weight (C₆H₈N₂O₃; theoretical 172.06 g/mol) and fragmentation patterns.
- HPLC : Assess purity using C18 columns with UV detection (λ = 210–220 nm).
- Melting Point : Cross-check against literature values (154–156°C) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Storage : Keep in airtight containers at <28°C in a dry environment to prevent hygroscopic degradation .
- Spill Management : Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare studies for variables like solvent systems (e.g., DMSO vs. aqueous buffers), purity thresholds (>98% vs. >95%), and assay conditions (cell lines, incubation times) .
- Reproducibility Checks : Replicate key experiments with independently synthesized batches. Validate analytical data (e.g., LC-MS traceability) to rule out impurities .
- Statistical Tools : Use ANOVA or Bayesian modeling to assess variability across datasets .
Q. What strategies ensure stereochemical stability of this compound under varying experimental conditions?
- Approach :
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to prevent acid/base-induced racemization .
- Temperature Optimization : Avoid prolonged heating (>50°C); use microwave-assisted synthesis for rapid, controlled heating .
- Chiral Catalysis : Employ organocatalysts (e.g., proline derivatives) to enhance enantioselectivity in dynamic kinetic resolutions .
Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?
- Methodology :
- DFT Calculations : Simulate transition states and activation energies for proposed reactions (e.g., amide bond formation).
- Machine Learning : Train models on existing piperazine derivative datasets to forecast regioselectivity and byproduct formation .
- SAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental yields to refine predictive accuracy .
Q. What in vitro/in vivo toxicity profiles should guide the use of this compound in pharmacological studies?
- Data Interpretation :
- Acute Toxicity : Classified as Category 4 (oral, H302); prioritize cell viability assays (e.g., MTT) before rodent models .
- Ecotoxicity : Avoid environmental release (water solubility data pending); use closed-system waste disposal .
- Metabolite Screening : Identify hepatotoxic metabolites via LC-MS/MS and cytochrome P450 inhibition assays .
Q. How do structural modifications to the piperazine ring affect the compound’s physicochemical properties?
- Experimental Design :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to study logP changes; measure solubility via shake-flask method .
- Conformational Analysis : Use X-ray crystallography or molecular dynamics to correlate ring puckering with bioavailability .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the oxo group .
Q. Methodological Notes
- Data Validation : Cross-reference melting points, NMR shifts, and toxicity classifications with authoritative databases (e.g., PubChem, ECHA) to mitigate discrepancies .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps .
Comparison with Similar Compounds
Stereoisomers: (R)- vs. (S)-Enantiomers
The stereochemistry of 5-oxopiperazine-2-carboxylic acid significantly influences its conformational behavior in peptides:
- (R)-Enantiomer : Promotes a dynamic equilibrium between γ-turn and type II β-turn structures, enhancing structural diversity in peptide mimics .
- (S)-Enantiomer : Adopts two interconverting conformations dominated by cis-trans isomerization of the tertiary amide bond (40:60 ratio) .
Table 1: Conformational Comparison of (R)- and (S)-Enantiomers
Property | (R)-5-Oxopiperazine-2-carboxylic Acid | (S)-5-Oxopiperazine-2-carboxylic Acid |
---|---|---|
Dominant Conformations | γ-turn, type II β-turn | Cis-trans amide isomerization |
NMR Observations | Equilibrium between two conformers | Two interconverting conformers |
Peptidomimetic Utility | Stabilizes β-sheet mimics | Less predictable secondary structures |
Structural Analogs: Piperazine and Pyrrolidine Derivatives
Piperazine-Based Derivatives
- For example, 6-oxopiperazine derivatives exhibit distinct electronic properties due to the ketone’s proximity to the carboxylic acid group .
- N-Boc-Protected Derivatives : The tert-butoxycarbonyl (Boc) group enhances solubility and stability during peptide synthesis. For instance, (R)-N-Boc-5-oxopiperazine-2-carboxylic acid (CAS 1246553-28-5) is commercially available and widely used in solid-phase peptide synthesis .
Pyrrolidine-Based Analogs
- 5-Oxopyrrolidine-3-carboxylic Acid: A five-membered ring analog with reduced conformational flexibility compared to piperazine derivatives. This compound is used in the synthesis of non-peptidic enzyme inhibitors .
Table 2: Physicochemical Properties of Selected Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
---|---|---|---|---|
This compound | 1240590-31-1 | C₅H₈N₂O₃ | 144.13 | Peptidomimetics, β-turn inducers |
(S)-5-Oxopiperazine-2-carboxylic acid HCl | 1621961-57-6 | C₅H₉ClN₂O₃ | 180.59 | Stabilized salt form for storage |
5-Oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 143.14 | Enzyme inhibitor scaffolds |
Functionalized Derivatives in Drug Discovery
- Furoxan-Coupled Derivatives: 5-Oxopiperazine-2-carboxylic acid linked to furoxan moieties (e.g., phenyl furoxan) shows dual activity as nitric oxide (NO) donors and SARS-CoV-2 Mpro inhibitors, highlighting its versatility in multitarget drug design .
- Thiadiazole and Pyrimidine Hybrids : Compounds like 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides leverage the piperazine core for improved pharmacokinetic properties, though they lack the conformational restraint of the 5-oxo group .
Properties
IUPAC Name |
(2R)-5-oxopiperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBRFWMGHQBFJ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856259 | |
Record name | (2R)-5-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240590-31-1 | |
Record name | (2R)-5-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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